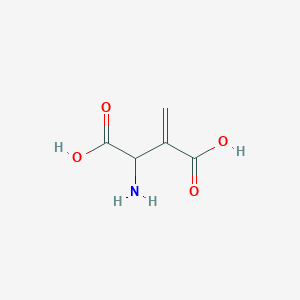
DL-Aspartic acid, 3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Aspartic acid, 3-methylene- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a methylene group at the 3-position of the aspartic acid molecule, which distinguishes it from other aspartic acid derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Aspartic acid, 3-methylene- typically involves the Michael addition of methylamine to dimethyl fumarate. This reaction is carried out under controlled conditions to ensure the regioselective formation of the desired product . Another method involves the reaction of maleic or fumaric acid mono-ester and -amide with ammonia in a closed tube .
Industrial Production Methods
Industrial production of DL-Aspartic acid, 3-methylene- often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, involving the use of advanced reactors and purification systems to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Aspartic acid, 3-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
DL-Aspartic acid, 3-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and as a potential modulator of synaptic activity.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of DL-Aspartic acid, 3-methylene- involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, mimicking the action of natural neurotransmitters. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-D-aspartic acid: An amino acid derivative that acts as a specific agonist at the NMDA receptor.
D-Aspartic acid: Another isomer of aspartic acid, involved in the regulation of hormone synthesis.
Uniqueness
DL-Aspartic acid, 3-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical and biological properties. This structural difference allows it to interact with different molecular targets and exhibit unique reactivity compared to other aspartic acid derivatives .
Conclusion
DL-Aspartic acid, 3-methylene- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Propriétés
Numéro CAS |
71195-09-0 |
|---|---|
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
2-amino-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C5H7NO4/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H,7,8)(H,9,10) |
Clé InChI |
UAMWJYRYDNTFAQ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















